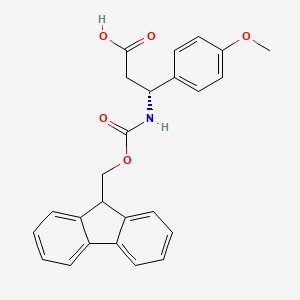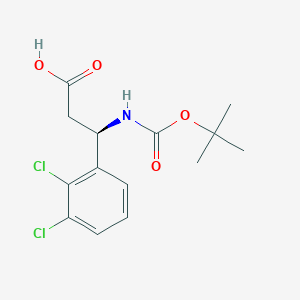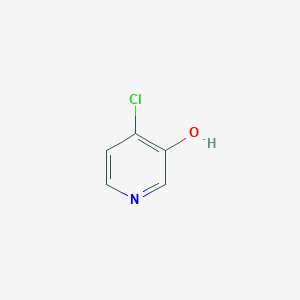
2,6-Difluorobenzoyl isocyanate
Übersicht
Beschreibung
- 2,6-Difluorobenzoyl isocyanate (DFBI) is an organic compound.
- It is commonly used as a fluorinating reagent and a pharmaceutical intermediate.
- DFBI is employed in organic synthesis for introducing fluorine atoms.
- It finds applications in the synthesis of pharmaceuticals, pesticides, and dyes.
Synthesis Analysis
- A new approach to synthesizing DFBI involves treating 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate.
- This method provides a convenient route to obtain DFBI.
Molecular Structure Analysis
- Molecular formula: C8H3F2NO2
- Average mass: 183.112 Da
- Monoisotopic mass: 183.013184 Da
- Chemical structure:
Chemical Reactions Analysis
- DFBI can react with polyfluoroaromatic amines to form N-(2,6-difluorobenzoyl)-N’-(polyfluoroaryl)ureas.
- These ureas have potential as inhibitors for insect chitin biosynthesis.
Physical And Chemical Properties Analysis
- Density: 1.3±0.1 g/cm³
- Boiling Point: 216.9±30.0 °C at 760 mmHg
- Flash Point: 81.4±14.2 °C
- Solubility: Water decomposition, soluble in toluene, xylene, and other solvents
Wissenschaftliche Forschungsanwendungen
Synthesis of N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)ureas
- Scientific Field : Organic Chemistry
- Summary of the Application : 2,6-Difluorobenzoyl isocyanate is used in the synthesis of N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)ureas . These compounds hold potential as inhibitors for the biosynthesis of insect chitin .
- Methods of Application : The treatment of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate produces 2,6-difluorobenzoyl isocyanate. This product then reacts with polyfluoroaromatic amines to give the corresponding N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)urea .
- Results or Outcomes : The resulting N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)ureas have shown potential as inhibitors for the biosynthesis of insect chitin .
Production of Polyurethanes
- Scientific Field : Polymer Chemistry
- Summary of the Application : 2,6-Difluorobenzoyl isocyanate is used in the production of polyurethanes (PUs), which are key players in the plastics industry .
- Methods of Application : Toluene diisocyanate (TDI), which includes 2,6-diisocyanatoluene, is obtained by hydrogenating dinitrotoluene and then reacting the product (toluenediamine) with phosgene .
- Results or Outcomes : The resulting PUs are versatile polymers widely used in a broad range of applications, such as protective coatings, adhesives, and insulation, in automotive and construction industries .
Insecticide Industry
- Scientific Field : Agricultural Chemistry
- Summary of the Application : 2,6-Difluorobenzoyl isocyanate is used as an intermediate for the synthesis of benzoylurea pesticides .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The resulting benzoylurea pesticides are used in the insecticide industry .
Cosmetics and Fragrance Agent
- Scientific Field : Cosmetic Chemistry
- Summary of the Application : 2,6-Difluorobenzoyl isocyanate is used in cosmetics and as a fragrance agent . It has a sweet, fruity odor and is often used in perfumes for women .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The resulting products are used in the cosmetics industry .
Chemical Industry
- Scientific Field : Industrial Chemistry
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The resulting products are used in various applications within the chemical industry .
Laboratory Chemicals
- Scientific Field : Laboratory Chemistry
- Summary of the Application : 2,6-Difluorobenzoyl isocyanate is used as a laboratory chemical . It can be used in various laboratory procedures and experiments .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these procedures and experiments can vary widely depending on the specific context .
Safety And Hazards
- DFBI is harmful if swallowed, in contact with skin, or inhaled.
- It causes skin and eye irritation.
- Proper protective measures should be taken during handling.
Zukünftige Richtungen
- Further research can explore DFBI’s applications in drug development and materials science.
Remember that DFBI is a versatile compound with potential in various fields. If you need more detailed information, feel free to ask! 😊
Eigenschaften
IUPAC Name |
2,6-difluorobenzoyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-5-2-1-3-6(10)7(5)8(13)11-4-12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJSABISRHPRSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N=C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369867 | |
| Record name | 2,6-difluorobenzoyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorobenzoyl isocyanate | |
CAS RN |
60731-73-9 | |
| Record name | 2,6-Difluorobenzoyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60731-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-difluorobenzoyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenecarboxisocyanato, 2,6-difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

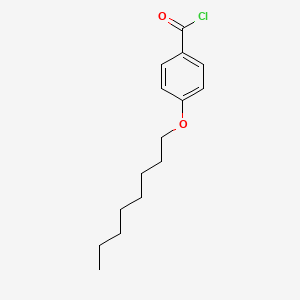
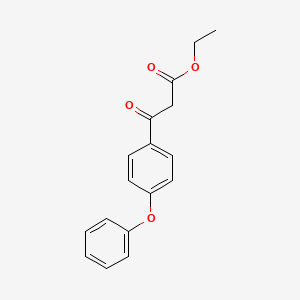


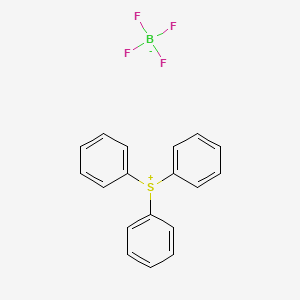
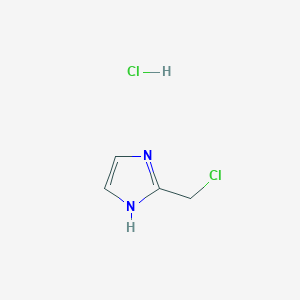
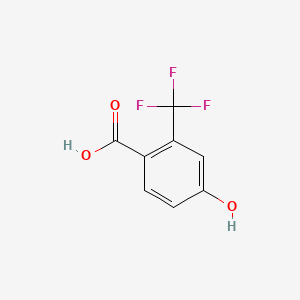

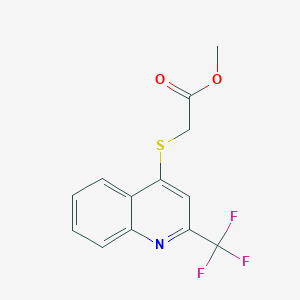
![2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane](/img/structure/B1585989.png)
